The compound falls under the category of heterocyclic compounds, specifically within the oxadiazole family. Its molecular formula is and it possesses a molecular weight of approximately 216.14 g/mol. The trifluoromethyl group enhances its chemical properties, making it suitable for various applications in pharmaceuticals and agrochemicals .
The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole can be achieved through several methods. A common approach involves the condensation of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring.
For example, one method described involves stirring a mixture of 5-(adamantan-1-yl)-1,3,4-oxadiazole-2(3H)-thione with 1-[2-(trifluoromethyl)benzyl]piperazine and formaldehyde in ethanol at room temperature .
The molecular structure of 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole features a planar oxadiazole ring with the trifluoromethyl group positioned para to the nitrogen atom in the phenyl ring.
Crystallographic studies have shown that atoms such as sulfur and carbon lie on one side of the plane formed by the oxadiazole ring, indicating steric interactions that may affect reactivity .
2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole can participate in various chemical reactions due to its functional groups.
These reactions are essential for modifying the compound for enhanced biological activity or material properties.
The mechanism of action for 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole primarily relates to its interactions at the molecular level with biological targets.
These properties are critical for determining suitable applications in synthesis and drug development.
The applications of 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole span various fields:
The 1,3,4-oxadiazole nucleus was first synthesized in 1884 by Tiemann and Krüger through azoxime rearrangements, though its therapeutic potential remained unexplored for nearly 80 years [3]. The mid-20th century marked a turning point with the introduction of oxolamine in the 1960s as the first commercial 1,3,4-oxadiazole-based cough suppressant, validating the scaffold’s biological relevance [3] [8]. Subsequent decades witnessed strategic synthetic advancements:
Table 1: Historical Milestones in 1,3,4-Oxadiazole Chemistry
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Identification of the heterocyclic core |
1960s | Oxolamine approval | First therapeutic application (antitussive) |
2000s | Isolation of Phidianidine A/B natural products | Demonstration of natural occurrence and bioactivity |
2007 | FDA approval of Raltegravir | Validation for antiviral drug design |
2010 | FDA approval of Zibotentan | Validation for oncology applications |
The 4-(trifluoromethyl)phenyl substituent in 2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (PubChem CID: 3711888) imparts distinct advantages in drug design [1]:
Table 2: Physicochemical Impact of Trifluoromethyl Group on Oxadiazole Properties
Property | Effect of -CF₃ | Biological Consequence |
---|---|---|
Electron-withdrawing strength | σₚ = 0.54 (Hammett constant) | Enhanced electrophilicity for H-bond acceptance |
Lipophilicity | Δlog P = +0.9–1.2 vs. -H | Improved membrane permeation |
Metabolic stability | Resistance to oxidative cleavage | Prolonged plasma half-life |
Steric bulk | Van der Waals volume = 38 ų | Mimics methoxy/thioether groups |
Among oxadiazole isomers, 1,3,4-oxadiazoles dominate biomedical research due to superior stability and diverse bioactivity profiles, contrasting sharply with less stable isomers like 1,2,3-oxadiazoles:
1,2,4-Oxadiazoles, while stable, require harsher synthesis conditions (e.g., amidoxime cyclization at 100°C+), limiting functional group compatibility [2] [3].
Bioactivity Profiles:
1,2,5-Oxadiazoles: Limited to energetic materials (HEDMs) due to explosive tendencies [3].
Materials Applications:
Table 3: Comparative Analysis of Oxadiazole Isomers
Isomer | Thermal Stability | Key Bioactivities | Material Science Uses | Commercial Drug Examples |
---|---|---|---|---|
1,3,4-Oxadiazole | High (ΔG<0 kcal/mol) | Anticancer, antimicrobial, antidiabetic | OLEDs, scintillators | Zibotentan, Raltegravir, Furamizole |
1,2,4-Oxadiazole | Moderate | Anxiolytic (CNS), antiviral | UV absorbers | Fasiplon, Ataluren |
1,2,5-Oxadiazole | Low (explosive) | Cytotoxic (limited) | High-energy density materials | None |
1,2,3-Oxadiazole | Very low | Unstable; rarely bioactive | Not applicable | None |
Despite progress, critical research gaps persist for this compound class:
Innovation opportunities include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7